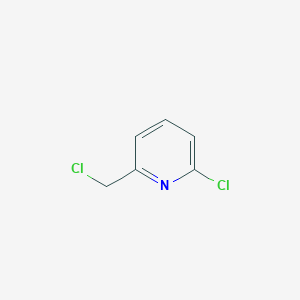
2-Chloro-6-(chloromethyl)pyridine
Overview
Description
2-Chloro-6-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . It is an alkylating agent and a precursor to pyridine-containing ligands .
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(chloromethyl)pyridine is C6H5Cl2N . The InChI code is 1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-(chloromethyl)pyridine are not detailed in the search results, it is known to be an alkylating agent .Physical And Chemical Properties Analysis
2-Chloro-6-(chloromethyl)pyridine is a solid at room temperature . It has a molecular weight of 162.02 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalysis in Organic Synthesis
2-Chloro-6-(chloromethyl)pyridine serves as a precursor in the synthesis of pincer ligands, such as 2,6-bis((phenylseleno)methyl)pyridine, which have been utilized in the formation of palladium(II) complexes. These complexes exhibit high catalytic activity for the Heck reaction, an important carbon-carbon coupling process in organic synthesis (Das et al., 2009).
Coordination Chemistry
2,6-Bis(pyrazolyl)pyridines and related ligands, derived from derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have shown versatility as terpyridine analogues in coordination chemistry. These compounds are involved in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, demonstrating the utility of 2-chloro-6-(chloromethyl)pyridine in the field of coordination chemistry and materials science (Halcrow, 2005).
Electronic Materials
The chloromethyl groups in compounds like 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) have been utilized to quaternize pyridine derivatives, leading to the formation of simple and complex salts with TCNQ (tetracyanoquinodimethane). These salts exhibit unique electrical conductivity properties, making 2-chloro-6-(chloromethyl)pyridine relevant in the synthesis of electronic materials (Bruce & Herson, 1967).
Synthesis of Complex Molecules
The synthesis of 2-chloro-6-(trichloromethyl)pyridine, a derivative of 2-chloro-6-(chloromethyl)pyridine, has been achieved through the chlorination of 2-methylpyridine hydrochloride. This process involves the use of triethanolamine and benzoylperoxide as catalysts, demonstrating the compound's utility in the synthesis of complex molecules for various applications, including agrochemicals and pharmaceuticals (Huang Xiao-shan, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 2-chloro-6-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent , which suggests that it may interact with various biological molecules, such as DNA, RNA, and proteins, by transferring its alkyl group .
Mode of Action
As an alkylating agent, 2-Chloro-6-(chloromethyl)pyridine can transfer its alkyl group to its targets . This alkylation can lead to changes in the structure and function of the target molecules, potentially disrupting their normal biological activities .
Biochemical Pathways
Given its alkylating properties, it can be inferred that it may interfere with various biochemical processes, such as dna replication, rna transcription, and protein synthesis, by alkylating the involved molecules .
Pharmacokinetics
It is soluble in ethanol , which suggests that it may be absorbed in the body when administered orally or topically
Result of Action
As an alkylating agent, it can cause structural and functional changes in its target molecules, potentially leading to disruptions in various biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(chloromethyl)pyridine. For instance, its stability may be affected by temperature, as it is recommended to be stored at temperatures between 2-8°C in an inert atmosphere . Additionally, its solubility in ethanol suggests that its absorption and distribution in the body may be influenced by the presence of ethanol or similar solvents
properties
IUPAC Name |
2-chloro-6-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKDPJQJCMVQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574652 | |
| Record name | 2-Chloro-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78846-88-5 | |
| Record name | 2-Chloro-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


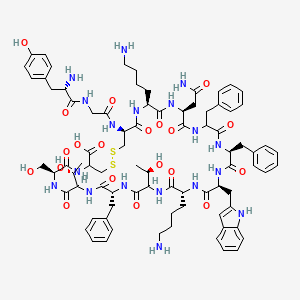

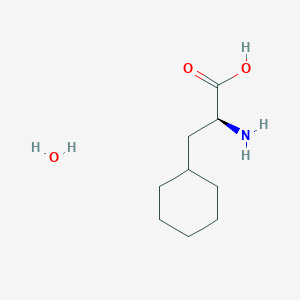
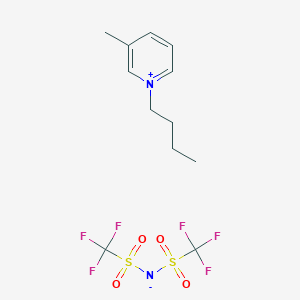
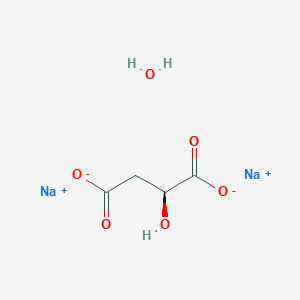

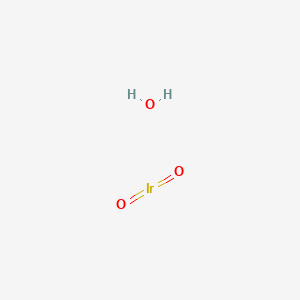
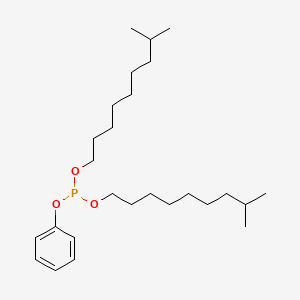
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)
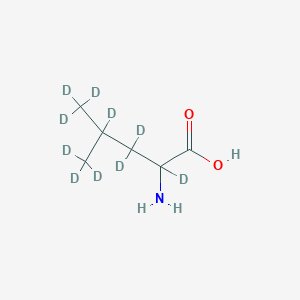
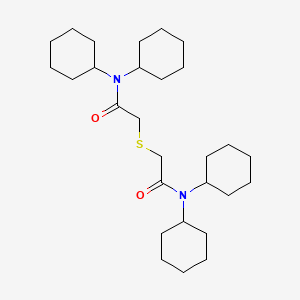
![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)

![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)